Hexyl octanoate
Overview
Description
Hexyl octanoate, also known as hexyl caprylate, is an ester formed from the reaction between hexanol and octanoic acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 , and its molecular weight is 228.37 g/mol .
Mechanism of Action
Target of Action
Hexyl octanoate, also known as hexyl caprylate, is a compound that is primarily used in the formation of lipid nanoparticles . .
Mode of Action
It is known that this compound is used in combination with other lipids to form lipid nanoparticles . These nanoparticles are used for the delivery of mRNA-based vaccines .
Biochemical Pathways
It is known that this compound plays a role in the formation of lipid nanoparticles, which are used in the delivery of mrna-based vaccines . The lipid nanoparticles protect the mRNA molecules and shuttle them into cells without the immune system destroying them first .
Pharmacokinetics
It is known that this compound is used in the formation of lipid nanoparticles, which are designed to improve the stability and bioavailability of mrna-based vaccines .
Result of Action
It is known that this compound is used in the formation of lipid nanoparticles, which are used in the delivery of mrna-based vaccines . These nanoparticles protect the mRNA molecules and shuttle them into cells, allowing the mRNA to be translated into protein and triggering an immune response .
Action Environment
It is known that the formation of lipid nanoparticles, which involves this compound, can be influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
Hexyl octanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, including esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction is crucial for the breakdown and utilization of fatty acid esters in metabolic processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, this compound can modulate cell signaling pathways related to inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for esterases, leading to the production of hexanol and octanoic acid. These metabolites can further participate in various metabolic pathways, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in lipid metabolism and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory effects. At high doses, this compound can induce toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage considerations in the use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is hydrolyzed by esterases to produce hexanol and octanoic acid, which can then enter various metabolic pathways. Octanoic acid, for example, can be further metabolized through beta-oxidation to produce acetyl-CoA, a key intermediate in energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can influence its overall activity and function .
Subcellular Localization
This compound is localized to various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in lipid metabolism and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl octanoate is typically synthesized through an esterification reaction between hexanol and octanoic acid. The reaction is catalyzed by an acid, usually concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:
C6H13OH+C8H15COOH→C14H28O2+H2O
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where hexanol and octanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 150-200°C to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Hexyl octanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and octanoic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield alcohols or other reduced products.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Hydrolysis: Hexanol and octanoic acid.
Oxidation: Various carboxylic acids or ketones.
Reduction: Alcohols or other reduced compounds
Scientific Research Applications
Hexyl octanoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant metabolism and as a volatile organic compound in plant communication.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products
Comparison with Similar Compounds
Hexyl octanoate can be compared with other similar esters, such as:
Hexyl hexanoate: Formed from hexanol and hexanoic acid, with a similar fruity odor but different chain lengths.
Octyl octanoate: Formed from octanol and octanoic acid, with a higher molecular weight and different physical properties.
Hexyl butanoate: Formed from hexanol and butanoic acid, with a shorter chain length and different odor profile.
Uniqueness: this compound is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties, making it particularly suitable for certain applications in the flavor and fragrance industry .
Properties
IUPAC Name |
hexyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWNXWNCSSXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047636 | |
Record name | Hexyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colorless liquid with a fresh vegetable, fruity odour | |
Record name | Hexyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Hexyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol; insoluble in water | |
Record name | Hexyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.864(d20/4) | |
Record name | Hexyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1117-55-1 | |
Record name | Hexyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3S7YK802 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-31 °C | |
Record name | Hexyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is hexyl octanoate primarily known for in scientific research?
A1: this compound is often utilized as a model substrate in enzymatic reactions, particularly in the study of lipases and their applications in esterification reactions. []
Q2: Can you describe the role of this compound in miniemulsion systems for enzymatic synthesis?
A2: this compound has been successfully synthesized in high yields within aqueous miniemulsion systems using various lipases. [] This approach highlights the potential of miniemulsions as efficient and environmentally friendly systems for enzymatic production of alkyl esters. []
Q3: Has this compound been found in natural sources?
A3: Yes, this compound is a constituent of the essential oil extracted from various plant species. For instance, it is found in the essential oil of Salvia macrosiphon Boiss. [, ] and Chaerophyllum Macropodum Boiss. [], where it contributes to the oil's characteristic aroma.
Q4: How does the presence of this compound impact the sensory characteristics of fruits?
A4: Research suggests that this compound contributes to the fruity aroma profile of certain fruits. In 'Golden Reinders' apples, increased levels of this compound, along with other volatile esters, were positively correlated with consumer acceptability after storage. [, ]
Q5: Are there any studies investigating the impact of processing techniques on this compound levels?
A5: A study on Foeniculum vulgare (fennel) found that the content of this compound, among other compounds, changed after frying, indicating a potential influence of food processing on its concentration. []
Q6: How do different yeast strains affect the production of this compound during fermentation?
A6: Research shows that the specific yeast strain used during fermentation can significantly influence the volatile profile of wine, including the concentration of this compound. [] For instance, a study found that Cabernet Sauvignon rosé wines fermented with different strains of Saccharomyces cerevisiae displayed varying levels of this compound. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C14H28O2, and its molecular weight is 228.37 g/mol.
Q8: What analytical techniques are commonly used to identify and quantify this compound?
A8: Gas chromatography (GC) coupled with either flame ionization detection (FID) [] or mass spectrometry (MS) [, , , , ] is widely employed for the separation, identification, and quantification of this compound in complex mixtures.
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